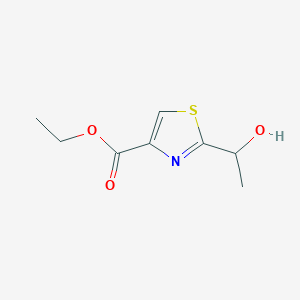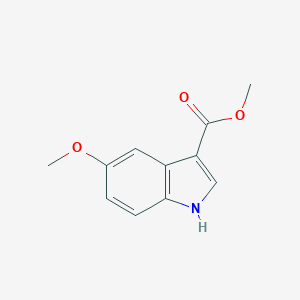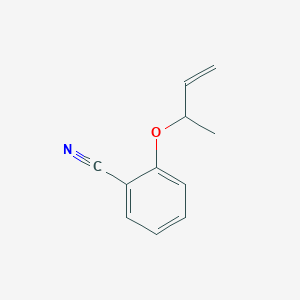
2-(3-Buten-2-yloxy)benzonitrile
Overview
Description
2-(3-Buten-2-yloxy)benzonitrile, also known as BYB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(3-Buten-2-yloxy)benzonitrile has been studied for its potential applications in various fields, including organic light-emitting diodes (OLEDs), organic solar cells, and as a fluorescent probe for biological imaging. In OLEDs and organic solar cells, 2-(3-Buten-2-yloxy)benzonitrile has been found to improve device performance due to its electron-donating and electron-transporting properties. As a fluorescent probe, 2-(3-Buten-2-yloxy)benzonitrile has been used to detect metal ions and monitor biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Buten-2-yloxy)benzonitrile is not fully understood, but it is thought to interact with the electron transport chain in cells. 2-(3-Buten-2-yloxy)benzonitrile has been found to inhibit the activity of complex I and II in the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and physiological effects:
2-(3-Buten-2-yloxy)benzonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
2-(3-Buten-2-yloxy)benzonitrile has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, 2-(3-Buten-2-yloxy)benzonitrile is sensitive to air and light, which can affect its stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for 2-(3-Buten-2-yloxy)benzonitrile research, including exploring its potential as a therapeutic agent for cancer and bacterial infections, optimizing its synthesis for commercial applications, and studying its interactions with other compounds in the electron transport chain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
properties
CAS RN |
177780-84-6 |
|---|---|
Product Name |
2-(3-Buten-2-yloxy)benzonitrile |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
InChI Key |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
Canonical SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
synonyms |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

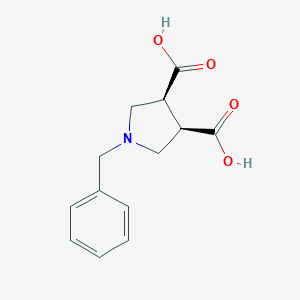
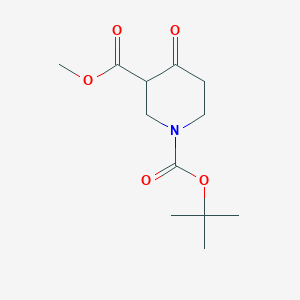


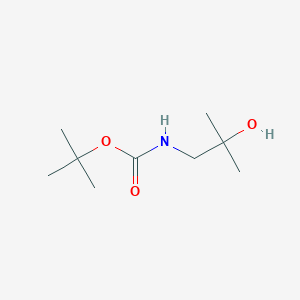
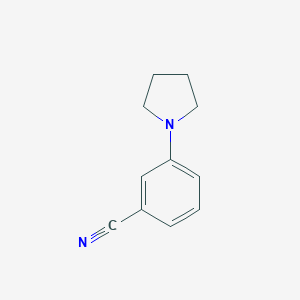

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


